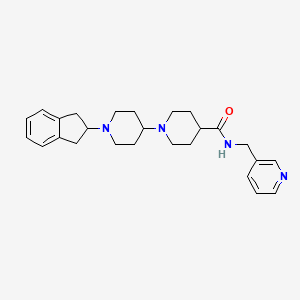![molecular formula C21H25NO3S B6020934 1-[4-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-2-thienyl]ethanone](/img/structure/B6020934.png)
1-[4-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-2-thienyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-2-thienyl]ethanone, commonly known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer. TAK-659 belongs to the class of compounds known as protein kinase inhibitors, which work by selectively blocking the activity of specific enzymes involved in cancer cell growth and survival.
Mechanism of Action
TAK-659 works by selectively inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the growth and survival of cancer cells. By blocking the activity of BTK, TAK-659 can induce cancer cell death and inhibit the growth and spread of tumors.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a favorable safety profile and is well-tolerated in preclinical studies. In addition to its anti-tumor activity, TAK-659 has also been shown to have immunomodulatory effects, which may enhance the immune system's ability to fight cancer.
Advantages and Limitations for Lab Experiments
One of the major advantages of TAK-659 is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. However, TAK-659 may have limitations in certain types of cancer, and further research is needed to determine its efficacy in different patient populations.
Future Directions
There are several potential future directions for the development of TAK-659. One area of research is the combination of TAK-659 with other cancer treatments, such as chemotherapy or immunotherapy, to enhance its anti-tumor activity. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to TAK-659, which could help to personalize cancer treatment and improve outcomes. Finally, further preclinical and clinical studies are needed to fully evaluate the safety and efficacy of TAK-659 in different types of cancer.
Synthesis Methods
The synthesis of TAK-659 involves several steps, starting with the reaction of 2-bromo-1-(4-(methylsulfonyl)phenyl)ethanone with 2-mercaptothiophene to produce 1-(4-(methylsulfonyl)phenyl)-2-thienyl ethanone. This compound is then reacted with 3-(2-(3-methoxyphenyl)ethyl)-1-piperidinecarboxylic acid to form TAK-659.
Scientific Research Applications
TAK-659 has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, TAK-659 has demonstrated potent anti-tumor activity and has shown to be effective in overcoming resistance to other cancer treatments.
properties
IUPAC Name |
1-[4-[3-[2-(3-methoxyphenyl)ethyl]piperidine-1-carbonyl]thiophen-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3S/c1-15(23)20-12-18(14-26-20)21(24)22-10-4-6-17(13-22)9-8-16-5-3-7-19(11-16)25-2/h3,5,7,11-12,14,17H,4,6,8-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCXHTWFYMWKLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CS1)C(=O)N2CCCC(C2)CCC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-bromo-2-(4-chlorophenyl)-N-[4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B6020853.png)
![2-[(5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6020854.png)
![3-{3-[3-(4-fluorophenyl)tetrahydro-3-furanyl]-1,2,4-oxadiazol-5-yl}-1H-indazole](/img/structure/B6020861.png)
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)tetrahydro-2-furancarboxamide](/img/structure/B6020889.png)
![N-{[1-(2-methoxyethyl)-5-oxo-3-pyrrolidinyl]methyl}-3,6,7-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B6020900.png)
![N-(3-chlorophenyl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6020904.png)
![N-isopropyl-N-(2-methoxyethyl)-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6020910.png)
![N-(4-chlorophenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6020915.png)

![4-[2-(5-chloro-2-hydroxybenzylidene)hydrazino]-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B6020923.png)
![1-(4-fluorobenzoyl)-N-[3-(methylthio)phenyl]prolinamide](/img/structure/B6020927.png)
![5-bromo-2-[(3,4-dichlorobenzoyl)amino]benzoic acid](/img/structure/B6020932.png)

![2-(2,4-dichlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B6020952.png)